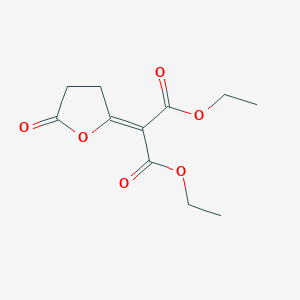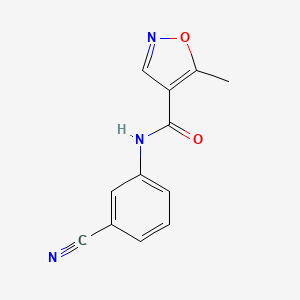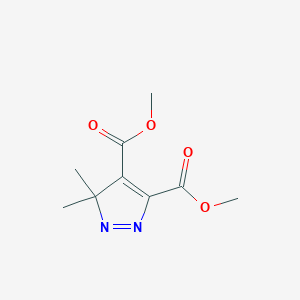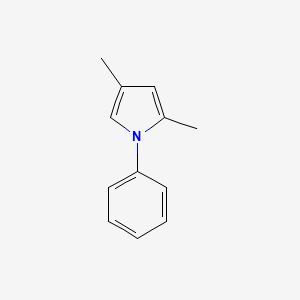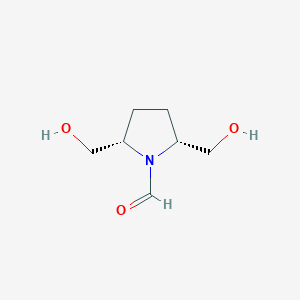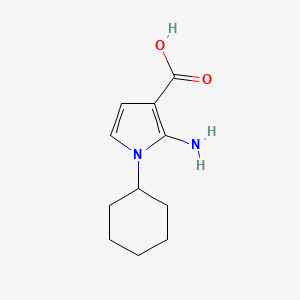
2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a cyclohexyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and proceeds with high atom-efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-cyclohexyl-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylic acid ethyl ester
Uniqueness
2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a cyclohexyl group, and a carboxylic acid group makes it a versatile compound for various applications.
Properties
CAS No. |
409108-86-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-amino-1-cyclohexylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c12-10-9(11(14)15)6-7-13(10)8-4-2-1-3-5-8/h6-8H,1-5,12H2,(H,14,15) |
InChI Key |
QNVKSFLDXXBGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


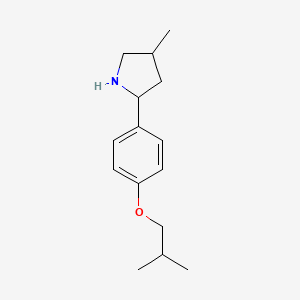
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
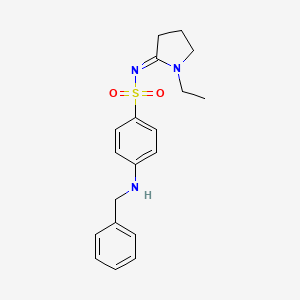

![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
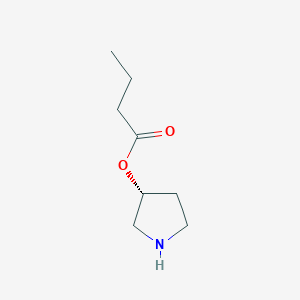
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
